2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one
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Description
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21BrN4O2S and its molecular weight is 485.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
A related compound, indoleamine 2,3-dioxygenase-1 (ido1), has been identified as a potential target for the next generation of cancer immunotherapies . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the degradation of tryptophan into kynurenine. This process can suppress T-cell function and enable cancer cells to evade the immune system .
Mode of Action
This can restore T-cell function and enhance the immune system’s ability to target cancer cells .
Biochemical Pathways
The compound’s interaction with IDO1 affects the tryptophan-kynurenine pathway. By inhibiting IDO1, the compound prevents the conversion of tryptophan into kynurenine, a process that can suppress T-cell function. The inhibition of this pathway can therefore enhance the immune response against cancer cells .
Result of Action
The inhibition of IDO1 and the subsequent prevention of tryptophan degradation into kynurenine can restore T-cell function and enhance the immune system’s ability to target cancer cells . This could potentially lead to a reduction in tumor growth and size.
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O2S/c1-2-3-6-12-27-21(28)17-10-4-5-11-18(17)24-22(27)30-14-19-25-20(26-29-19)15-8-7-9-16(23)13-15/h4-5,7-11,13H,2-3,6,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPDPQPXWIYIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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